4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-N-(4-(trifluoromethoxy)phenyl)benzamide
Overview
Description
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-N-(4-(trifluoromethoxy)phenyl)benzamide is a useful research compound. Its molecular formula is C20H21BF3NO4 and its molecular weight is 407.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
The compound 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-N-(4-(trifluoromethoxy)phenyl)benzamide is a boronic acid ester with significant importance in organic synthesis and materials science. Research on similar boronic acid esters has led to the development of methodologies for their synthesis and crystal structure analysis, offering insights into their physicochemical properties. For instance, Huang et al. (2021) synthesized boric acid ester intermediates through a three-step substitution reaction. The structures were confirmed by various spectroscopic methods and X-ray diffraction, alongside computational studies using density functional theory (DFT) to analyze their molecular structures and electrostatic potential (Huang et al., 2021).
Application in HGF-Mimetic Agents
Boron-containing compounds, including derivatives of the subject compound, have been investigated for their potential as HGF-mimetic agents. Das et al. (2011) synthesized boron-containing compounds and evaluated their biological activities, demonstrating the versatility of boron esters in medicinal chemistry (Das, Tang, & Sanyal, 2011).
Vibrational Properties and DFT Studies
The vibrational properties of boronic ester compounds have been studied through DFT and spectroscopic methods. Wu et al. (2021) synthesized boronic ester compounds and performed DFT calculations to compare their theoretical and experimental vibrational properties, highlighting their potential in materials science (Wu, Chen, Chen, & Zhou, 2021).
Cytotoxicity and Cellular Uptake
The cytotoxicity and cellular uptake of boronated compounds have been explored for therapeutic applications. Morrison et al. (2010) prepared boronated phosphonium salts and investigated their cytotoxicities and boron uptake in vitro, showing their potential in cancer therapy (Morrison et al., 2010).
Fluorescence Probes for H2O2 Detection
Boronate esters have been used to develop fluorescence probes for detecting hydrogen peroxide, a critical marker in various biological and chemical processes. Fu et al. (2016) developed a Schiff Base substituent-triggered efficient deboration reaction for H2O2 vapor detection, showcasing the application of boronate esters in sensor technology (Fu et al., 2016).
Mechanism of Action
Tetramethyl-1,3,2-dioxaborolane
This is a boronic ester. Boronic esters are commonly used in organic chemistry in the Suzuki reaction . In the context of biochemistry, boronic acids and their derivatives are known to bind to enzymes, including serine proteases and glycosidases, and can serve as transition state inhibitor analogs .
Trifluoromethoxyphenyl group
The trifluoromethoxy group is a strongly electron-withdrawing group. It’s often used in medicinal chemistry to improve the metabolic stability of pharmaceuticals .
Benzamide
Benzamides are a class of compounds which have been shown to have a variety of biological activities, including anti-inflammatory, antipsychotic, and anticancer effects .
Properties
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-N-[4-(trifluoromethoxy)phenyl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BF3NO4/c1-18(2)19(3,4)29-21(28-18)14-7-5-13(6-8-14)17(26)25-15-9-11-16(12-10-15)27-20(22,23)24/h5-12H,1-4H3,(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBMOENGHAPMNLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BF3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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